molecular formula C19H17N3O B3736498 4-(3-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(3-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B3736498
M. Wt: 303.4 g/mol
InChI Key: IJDNIBTVSUDCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyridine derivatives and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of 4-(3-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one are diverse and depend on the specific application. In cancer cells, the compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory conditions, the compound suppresses the production of pro-inflammatory cytokines, reducing inflammation. In neurodegenerative disorders, the compound reduces oxidative stress and inflammation, protecting neurons from damage.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in lab experiments include its potent activity against various diseases, its ability to modulate specific signaling pathways, and its unique structure. However, the limitations of using this compound include its low solubility, which can make it difficult to administer, and its potential toxicity, which requires careful evaluation before use.

Future Directions

The future directions for 4-(3-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one research include exploring its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to evaluate the compound's safety and toxicity profiles. The development of novel formulations and delivery methods to improve the compound's solubility and bioavailability is also an area of future research. Finally, the identification of new targets and signaling pathways modulated by this compound can lead to the development of more potent and selective drugs.

Scientific Research Applications

The unique structure of 4-(3-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one makes it a promising candidate for various therapeutic applications. This compound has been shown to exhibit potent activity against several diseases, including cancer, inflammation, and neurodegenerative disorders. The compound's ability to modulate various signaling pathways and interact with specific targets makes it an attractive agent for drug development.

properties

IUPAC Name

4-(3-methylphenyl)-1-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-13-6-5-7-14(10-13)16-11-18(23)21-19-17(16)12-20-22(19)15-8-3-2-4-9-15/h2-10,12,16H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDNIBTVSUDCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CC(=O)NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
4-(3-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 2
4-(3-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 3
4-(3-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 4
4-(3-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 5
4-(3-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 6
4-(3-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

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